molecular formula C20H14ClN3O B14944806 5-(biphenyl-4-yl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine

5-(biphenyl-4-yl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B14944806
M. Wt: 347.8 g/mol
InChI Key: QWZJSVPCARFARW-UHFFFAOYSA-N
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Description

5-(biphenyl-4-yl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(biphenyl-4-yl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-chlorobenzohydrazide with biphenyl-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(biphenyl-4-yl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 5-(biphenyl-4-yl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-(biphenyl-4-yl)-1,3,4-oxadiazol-2-amine: Lacks the chlorophenyl group, which may affect its biological activity.

    N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: Lacks the biphenyl group, which may influence its chemical reactivity and applications.

Uniqueness

5-(biphenyl-4-yl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both biphenyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C20H14ClN3O

Molecular Weight

347.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-(4-phenylphenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C20H14ClN3O/c21-17-10-12-18(13-11-17)22-20-24-23-19(25-20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,22,24)

InChI Key

QWZJSVPCARFARW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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